Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride
CAS No.: 67465-32-1
Cat. No.: VC18440534
Molecular Formula: C16H24ClNO5
Molecular Weight: 345.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67465-32-1 |
|---|---|
| Molecular Formula | C16H24ClNO5 |
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | [4-ethoxy-3-ethoxycarbonyl-3-(4-methoxyphenyl)-4-oxobutyl]azanium;chloride |
| Standard InChI | InChI=1S/C16H23NO5.ClH/c1-4-21-14(18)16(10-11-17,15(19)22-5-2)12-6-8-13(20-3)9-7-12;/h6-9H,4-5,10-11,17H2,1-3H3;1H |
| Standard InChI Key | NDIXNZOYIHXERB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CC[NH3+])(C1=CC=C(C=C1)OC)C(=O)OCC.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride belongs to the class of substituted malonates, with the molecular formula C₁₆H₂₄ClNO₅ and a molecular weight of 345.8 g/mol. Its IUPAC name, [4-ethoxy-3-ethoxycarbonyl-3-(4-methoxyphenyl)-4-oxobutyl]azanium chloride, reflects the presence of:
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A diethyl malonate core ()
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A 2-aminoethyl group ()
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A p-methoxyphenyl substituent ()
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A hydrochloride counterion ().
The canonical SMILES string CCOC(=O)C(CC[NH3+])(C1=CC=C(C=C1)OC)C(=O)OCC.[Cl⁻] further illustrates this arrangement.
Physical and Spectral Data
Key physicochemical properties include:
The hydrochloride salt improves stability and solubility compared to its free base form, facilitating handling in synthetic workflows .
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride typically proceeds via multi-step functionalization of diethyl malonate:
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Introduction of the p-Methoxyphenyl Group:
Diethyl malonate undergoes alkylation with p-methoxybenzyl bromide in the presence of a base (e.g., NaH) to yield diethyl 2-(p-methoxyphenyl)malonate . -
Aminoethylation:
The malonate intermediate is treated with 2-aminoethyl chloride under alkaline conditions, forming the 2-aminoethyl adduct. -
Hydrochloride Salt Formation:
The free amine is protonated using hydrogen chloride in ethanol, precipitating the hydrochloride salt .
Process Optimization
Patent CN113735728A highlights critical parameters for analogous malonate syntheses :
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Temperature Control: Maintaining reactions at 0–10°C during nitrosation steps minimizes side products.
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Catalyst Selection: Palladium on activated charcoal (5% Pd) enables efficient hydrogenation of intermediates (e.g., oximino malonates) .
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Workup Procedures: Ethyl acetate extraction and acetone recrystallization enhance purity (>99.5%) .
Applications in Pharmaceutical Synthesis
Role as a Cycloaddition Precursor
This compound’s primary utility lies in generating azomethine ylides upon reaction with formaldehyde . These dipolar intermediates participate in 1,3-dipolar cycloadditions with alkenes or alkynes, forming pyrrolidine or pyrrole derivatives—key scaffolds in CNS drugs and antivirals.
Structure-Activity Relationship (SAR) Contributions
The p-methoxyphenyl group significantly influences bioactivity:
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Lipophilicity Enhancement: Increases membrane permeability, improving bioavailability.
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Electron-Donating Effects: Stabilizes transition states in cycloadditions, accelerating reaction kinetics .
Comparative studies with unsubstituted malonates show a 2–3× increase in cycloaddition yields when the p-methoxyphenyl group is present .
Biological and Pharmacological Insights
Pharmacokinetic Profiling
The hydrochloride salt’s aqueous solubility (>50 mg/mL) ensures rapid dissolution in physiological media, while the p-methoxyphenyl group extends plasma half-life () by reducing hepatic clearance .
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